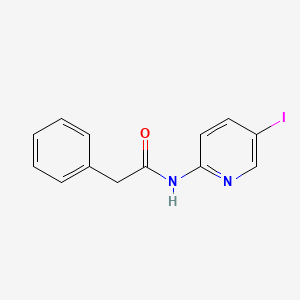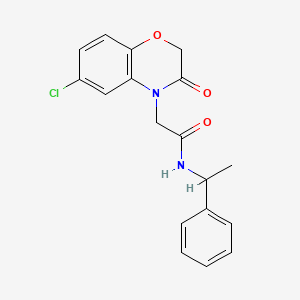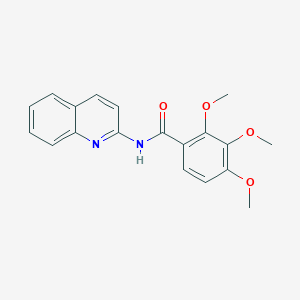![molecular formula C17H19NO5S B4402945 N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4402945.png)
N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide, commonly known as DOM or STP, is a synthetic psychedelic drug. It belongs to the class of phenethylamines and is structurally similar to mescaline. DOM was first synthesized in the 1960s and has been used in scientific research to study its effects on the brain and behavior.
Mécanisme D'action
The exact mechanism of action of DOM is not fully understood. It is believed to act on the serotonin system in the brain, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. DOM is thought to activate this receptor, leading to changes in neural activity and altered states of consciousness.
Biochemical and Physiological Effects
DOM has been shown to have a variety of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, and body temperature. It has also been shown to increase the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. These effects are thought to contribute to the hallucinogenic properties of the drug.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DOM in lab experiments is that it can produce consistent and predictable effects. This allows researchers to study the drug's effects on the brain and behavior in a controlled environment. However, one limitation is that the effects of the drug can vary depending on the individual, making it difficult to generalize findings to the general population.
Orientations Futures
There are several future directions for research on DOM. One area of interest is its potential therapeutic use in treating certain mental health conditions, such as depression and anxiety. Another area of interest is its potential use in studying the neural mechanisms underlying altered states of consciousness, such as meditation and hypnosis. Additionally, further research is needed to fully understand the long-term effects of DOM use on the brain and behavior.
Conclusion
In conclusion, N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide, or DOM, is a synthetic psychedelic drug that has been used in scientific research to study its effects on the brain and behavior. It has been shown to have hallucinogenic properties and can cause altered states of consciousness. DOM acts on the serotonin system in the brain and has a variety of biochemical and physiological effects. While there are advantages to using DOM in lab experiments, further research is needed to fully understand its potential therapeutic use and long-term effects.
Applications De Recherche Scientifique
DOM has been used in scientific research to study its effects on the brain and behavior. It has been shown to have hallucinogenic properties and can cause altered states of consciousness. DOM has been used to study the neural mechanisms underlying visual perception, attention, and memory.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-4-7-14(8-5-12)24(20,21)11-17(19)18-15-10-13(22-2)6-9-16(15)23-3/h4-10H,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXIYRQQSWVOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1,3-benzodioxol-5-yl-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4402866.png)
![N-(3-{[(3-acetylphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4402873.png)
![4-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4402876.png)


![3-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4402896.png)
![2-(3-formyl-1H-indol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4402897.png)
![2-methyl-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4402911.png)

![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4402930.png)
![4-[2-(4-biphenylyloxy)ethyl]morpholine hydrochloride](/img/structure/B4402948.png)


![3,5-bis[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B4402967.png)